Structural Differentiation: Tirofiban Impurity 2 vs. Oxidative Degradation Impurity B
Tirofiban Impurity 2 is structurally distinct from the major oxidative degradation impurity of tirofiban, designated as Impurity B. The structural assignment of Impurity 2 as (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid (C22H30N2O5S) [1] differentiates it from the oxidative impurity Impurity B, which has been identified via UPLC-PDA/QDa analysis with a protonated molecular ion [M+H] of 455.1 [2]. The 20.5 Da mass difference between Impurity 2 (MW 434.6) and Impurity B (MW ~454.1) is analytically significant and precludes any co-elution or misidentification in mass spectrometry-based detection systems.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 434.6 g/mol (C22H30N2O5S) |
| Comparator Or Baseline | Oxidative degradation Impurity B: ~454.1 g/mol ([M+H] = 455.1) |
| Quantified Difference | ΔMW ≈ 20.5 g/mol |
| Conditions | UPLC-PDA/QDa analysis of tirofiban aqueous injection (5mg/100mL bag) under forced oxidative degradation; column: ACQUITY HSS T3 (100×2.1) mm, 1.7μm at 30°C; detection at 227nm |
Why This Matters
This mass difference confirms that Impurity 2 is a distinct chemical entity from the oxidative degradation product, requiring separate reference standards for accurate peak identification in stability-indicating methods.
- [1] SynZeal. Tirofiban Impurity 2, CAS 149490-61-9. Product Technical Datasheet. View Source
- [2] Raju, P.M.K. et al. Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. Annales Pharmaceutiques Françaises. 2021. View Source
